molecular formula C14H24N2O3 B7577682 3-Ethyl-4-[3-(oxan-2-yl)propanoyl]piperazin-2-one

3-Ethyl-4-[3-(oxan-2-yl)propanoyl]piperazin-2-one

Cat. No. B7577682
M. Wt: 268.35 g/mol
InChI Key: KFMNYLGPMTZIRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-4-[3-(oxan-2-yl)propanoyl]piperazin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known by its chemical name, N-ethyl-3-(2-oxooxolan-3-yl) piperazine-2-carboxamide, and is commonly referred to as EOPP.

Mechanism of Action

The exact mechanism of action of EOPP is not fully understood, but it is believed to modulate the activity of several neurotransmitters in the brain, including serotonin, dopamine, and gamma-aminobutyric acid (GABA). This modulation is thought to be responsible for its therapeutic effects in the treatment of neurological disorders.
Biochemical and Physiological Effects:
EOPP has been shown to exhibit a range of biochemical and physiological effects in animal models. It has been found to increase the levels of GABA and serotonin in the brain, which can have a calming and mood-stabilizing effect. Additionally, EOPP has been shown to reduce the levels of glutamate, an excitatory neurotransmitter that can contribute to seizures and other neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using EOPP in lab experiments is its well-established synthesis method, which produces high yields of pure EOPP. Additionally, its potential therapeutic applications make it a promising candidate for further research. However, one limitation of using EOPP in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on EOPP. One area of interest is its potential as a treatment for neurological disorders, such as epilepsy, depression, and anxiety disorders. Additionally, further studies on its mechanism of action and potential side effects are needed to fully understand its therapeutic potential. Finally, the development of more efficient synthesis methods and formulations could help to improve its efficacy and applicability in clinical settings.

Synthesis Methods

The synthesis of EOPP involves the reaction of piperazine with 3-(oxan-2-yl)propanoyl chloride in the presence of anhydrous potassium carbonate. The resulting product is then treated with ethylamine to form EOPP. This synthesis method has been extensively studied and optimized to produce high yields of pure EOPP.

Scientific Research Applications

EOPP has been studied for its potential applications in the field of medicine. It has been shown to exhibit anticonvulsant, analgesic, and anxiolytic properties in animal models. Additionally, EOPP has been found to have potential as a treatment for depression and anxiety disorders. Its ability to modulate the activity of neurotransmitters in the brain has been identified as a potential mechanism of action for its therapeutic effects.

properties

IUPAC Name

3-ethyl-4-[3-(oxan-2-yl)propanoyl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-2-12-14(18)15-8-9-16(12)13(17)7-6-11-5-3-4-10-19-11/h11-12H,2-10H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMNYLGPMTZIRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NCCN1C(=O)CCC2CCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-4-[3-(oxan-2-yl)propanoyl]piperazin-2-one

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